2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid
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Overview
Description
2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole and pyrazole precursors. For instance, the preparation can start with the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . The compound’s structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazoline derivatives: Known for their antimicrobial and antitumor properties.
Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial effects
Uniqueness
What sets 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid apart is its unique combination of pyrrole and pyrazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-8(6-10(13)14)11-12-5-3-4-9(7)12/h2-6H2,1H3,(H,13,14) |
InChI Key |
YNODUZRZFIDZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCN2N=C1CC(=O)O |
Origin of Product |
United States |
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